molecular formula C12H10N4O B12562074 1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile

1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile

Cat. No.: B12562074
M. Wt: 226.23 g/mol
InChI Key: KQOQAJKXEAYOLH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and nitriles can be reacted in the presence of catalysts and solvents to form the desired pyrrolopyridine core. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods often employ robust catalysts and environmentally friendly solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyridines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and potential for hydrogen bonding, while the dicarbonitrile groups contribute to its reactivity and ability to form coordination complexes .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C12H10N4O/c13-5-9-4-11-10(6-14)8-16(2-1-3-17)12(11)15-7-9/h4,7-8,17H,1-3H2

InChI Key

KQOQAJKXEAYOLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2CCCO)C#N)C#N

Origin of Product

United States

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